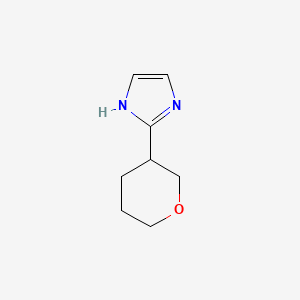

2-(oxan-3-yl)-1H-imidazole

Description

BenchChem offers high-quality 2-(oxan-3-yl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(oxan-3-yl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-3-yl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-7(6-11-5-1)8-9-3-4-10-8/h3-4,7H,1-2,5-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWQXBCCYGIOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological activity of tetrahydropyran-substituted imidazoles

An In-Depth Technical Guide on the Biological Activity of Tetrahydropyran-Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of tetrahydropyran-substituted imidazoles, a promising class of compounds in modern medicinal chemistry.

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery. In recent years, the incorporation of a tetrahydropyran (THP) moiety into imidazole-based molecules has garnered significant interest. The THP ring can enhance solubility, improve metabolic stability, and provide a three-dimensional scaffold that can be optimized for potent and selective interactions with biological targets. This guide explores the burgeoning field of tetrahydropyran-substituted imidazoles, detailing their synthesis, diverse biological activities, and the underlying molecular mechanisms.

Synthesis of Tetrahydropyran-Substituted Imidazoles

The synthesis of tetrahydropyran-substituted imidazoles can be achieved through various synthetic routes, often involving multi-component reactions that allow for the efficient construction of the core imidazole scaffold followed by or preceded by the introduction of the tetrahydropyran group. A common strategy involves the Radziszewski reaction or the van Leusen imidazole synthesis.[2][3]

A general approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde bearing a tetrahydropyran moiety, and an amine in the presence of a suitable catalyst.[4] Alternatively, a pre-formed imidazole core can be functionalized with a tetrahydropyran-containing substituent.

General Experimental Protocol: One-Pot Synthesis of Tetrasubstituted Imidazoles

This protocol describes a general one-pot synthesis of tetrasubstituted imidazoles, which can be adapted for the inclusion of a tetrahydropyran-substituted aldehyde.

Materials:

-

Substituted benzil (1 mmol)

-

Aromatic primary amine (1 mmol)

-

Tetrahydropyran-containing aldehyde (1 mmol)

-

Ammonium acetate (2 mmol)

-

Glacial acetic acid (10 mL)

Procedure:

-

A mixture of benzil, the aromatic primary amine, the tetrahydropyran-containing aldehyde, and ammonium acetate is taken in glacial acetic acid in a round-bottom flask.

-

The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the desired tetrahydropyran-substituted imidazole.

Biological Activities and Mechanisms of Action

Tetrahydropyran-substituted imidazoles have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of imidazole derivatives, and the incorporation of a tetrahydropyran ring can enhance this activity.[2][5] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Key Targets:

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a critical regulator of cellular responses to stress and is implicated in cancer progression.[6] Certain imidazole derivatives act as potent inhibitors of p38 MAPK.[7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Imidazole-based compounds have been developed as VEGFR-2 inhibitors.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazopyridine-quinoline hybrid | HeLa (cervical) | 0.34 | [8] |

| Imidazopyridine-quinoline hybrid | MDA-MB-231 (breast) | 0.29 | [8] |

| Imidazopyridine-carbazole hybrid | HCT-15 (colon) | 0.30 | [8] |

| Substituted imidazole derivative | T24 (urothelial) | 56.11 | [4] |

| Benzimidazole derivative | MCF-7 (breast) | 17.8 | [9] |

| Benzimidazole derivative | DU-145 (prostate) | 10.2 | [9] |

| Imidazole-thiazole hybrid | HepG-2 (liver) | Strong inhibition | [5] |

| Imidazole-1,2,4-oxadiazole hybrid | MCF-7 (breast) | High potency | [2] |

Table 1: In Vitro Anticancer Activity of Selected Imidazole Derivatives

This protocol outlines the determination of the cytotoxic effects of novel compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. The incorporation of a tetrahydropyran moiety can modulate this activity, leading to the discovery of new and effective antimicrobial agents.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Imidazo[2,1-b][5][7][8]thiadiazole derivative | Clavibacterium michiganensis | 1.56 | [7] |

| Imidazo[2,1-b][5][7][8]thiadiazole derivative | Gram-positive & Gram-negative bacteria | <0.24 | [7] |

| Imidazole derivative with 2,4-dienone motif | Staphylococcus aureus | 4-8 | [10] |

| Imidazole derivative with 2,4-dienone motif | Candida albicans (fluconazole-resistant) | 8 | [10] |

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Imidazole Derivatives

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Inoculum suspension of the microorganism

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (no compound) and negative (no inoculum) control wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition

Tetrahydropyran-substituted imidazoles have been investigated as inhibitors of various enzymes implicated in disease.

p38 MAPK Inhibition: Pyridinyl imidazole compounds are a well-established class of p38 MAPK inhibitors.[13] The tetrahydropyran ring can be incorporated to optimize the pharmacokinetic properties and binding interactions of these inhibitors.

This protocol outlines a general method for assessing the inhibitory activity of compounds against p38 MAPK.[14][15]

Materials:

-

Recombinant active p38 MAPK enzyme

-

Substrate (e.g., ATF2)

-

ATP

-

Assay buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Luminometer

Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the p38 MAPK enzyme and substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the luminescence, which is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

VEGFR-2 Inhibition: The inhibition of VEGFR-2 is a key strategy in anticancer therapy. Imidazole-pyran hybrids have been designed and synthesized as potential VEGFR-2 inhibitors.

This protocol describes a method for evaluating the inhibitory effect of compounds on VEGFR-2 kinase activity.[1][16][17]

Materials:

-

Recombinant VEGFR-2 kinase domain

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

Test compounds

-

Detection reagent (e.g., Kinase-Glo™ MAX)

-

96-well plates

-

Luminometer

Procedure:

-

Dispense the test compounds at various concentrations into the wells of a 96-well plate.

-

Add the VEGFR-2 enzyme and substrate to the wells.

-

Start the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Terminate the reaction and add the Kinase-Glo™ MAX reagent.

-

Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure the luminescence to determine the kinase activity.

-

Calculate the percentage of inhibition and the IC50 value.

Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing a crucial role in cancer invasion and metastasis. Imidazole derivatives have been explored as MMP inhibitors.

This protocol provides a general method for assessing the inhibitory activity of compounds against MMPs.[18][19][20]

Materials:

-

Recombinant active MMP enzyme (e.g., MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer

-

Test compounds

-

96-well plates

-

Fluorometric plate reader

Procedure:

-

Activate the pro-MMP enzyme to its active form using an activator like APMA (p-aminophenylmercuric acetate).

-

Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Add the activated MMP enzyme to the wells.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways

Understanding the signaling pathways modulated by tetrahydropyran-substituted imidazoles is crucial for elucidating their mechanism of action and for rational drug design.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a cascade of protein kinases that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[20][21][22][23][24] Dysregulation of this pathway is associated with various diseases, including cancer and inflammatory disorders. Tetrahydropyran-substituted imidazoles can act as ATP-competitive inhibitors of p38α MAPK, thereby blocking the downstream signaling cascade.

Caption: p38 MAPK Signaling Pathway and Inhibition.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is the principal mediator of angiogenesis.[25] The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. Imidazole derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Green Synthesis and Anticancer Activity of New Bis-imidazole-thiazole Hybrids Targeting Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. promega.com [promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. biovendor.com [biovendor.com]

- 20. diapharma.com [diapharma.com]

- 21. researchgate.net [researchgate.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. assaygenie.com [assaygenie.com]

- 24. sinobiological.com [sinobiological.com]

- 25. assaygenie.com [assaygenie.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Oxan-3-yl)-1H-imidazole

Executive Summary

The molecule 2-(oxan-3-yl)-1H-imidazole (also known as 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole) represents a critical "fragment-like" scaffold in modern drug discovery. By fusing the polar, metabolic stability of the tetrahydropyran (THP) ring with the aromatic, hydrogen-bonding capabilities of the imidazole heterocycle, this moiety serves as a superior bioisostere to traditional cyclohexyl-imidazole constructs.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a robust synthetic protocol for its generation, and its strategic application in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Part 1: Molecular Identity & Physicochemical Profile[1]

The integration of the oxane ring lowers lipophilicity compared to carbocyclic analogs, improving aqueous solubility without sacrificing steric bulk.

Structural Specifications

| Parameter | Technical Detail |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-3-yl)-1H-imidazole |

| Common Name | 2-(Oxan-3-yl)-1H-imidazole |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Exact Mass | 152.09496 Da |

| SMILES | C1COCC(C1)c2[nH]ccn2 |

| CAS Registry Number | Variable by salt form (Free base generic) |

Calculated Physicochemical Properties

Data derived from consensus chemoinformatic models.

| Property | Value | Significance in Drug Design |

| cLogP | 0.4 – 0.8 | Ideal for lowering lipophilicity in lead optimization (Bioisostere of Cyclohexane LogP ~3.0). |

| TPSA | ~37.8 Ų | High membrane permeability; well within CNS penetration limits (<90 Ų). |

| H-Bond Donors | 1 (Imidazole NH) | Critical for active site binding (e.g., H3 receptors, kinases). |

| H-Bond Acceptors | 2 (Imidazole N + Ether O) | The ether oxygen adds a weak acceptor point absent in cyclohexane. |

| Rotatable Bonds | 1 | Low entropic penalty upon binding to protein targets. |

Part 2: Synthetic Methodology

The most robust route to 2-substituted imidazoles is the Debus-Radziszewski synthesis . This multicomponent condensation allows for the direct installation of the imidazole ring onto the tetrahydropyran aldehyde precursor.

Reaction Logic Pathway

The following diagram illustrates the convergent synthesis strategy, highlighting the condensation of the aldehyde with glyoxal and ammonia.

Figure 1: The Debus-Radziszewski condensation pathway for the synthesis of the target scaffold.[1]

Detailed Experimental Protocol

Objective: Synthesis of 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole on a 10 mmol scale.

Reagents:

-

Tetrahydro-2H-pyran-3-carbaldehyde (1.14 g, 10 mmol)

-

Glyoxal (40% w/w in H₂O) (1.45 g, 10 mmol)

-

Ammonium Hydroxide (28% NH₃) (5.0 mL, excess)

-

Methanol (MeOH) (20 mL)

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Tetrahydro-2H-pyran-3-carbaldehyde in 20 mL of MeOH.

-

Glyoxal Addition: Cool the solution to 0°C (ice bath) to prevent exotherm-related polymerization. Add the Glyoxal solution dropwise over 5 minutes.

-

Ammonia Addition: Add the Ammonium Hydroxide solution slowly. The solution may turn slightly yellow/orange.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–16 hours.

-

Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The aldehyde spot should disappear, and a more polar, UV-active spot (imidazole) should appear.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove MeOH and excess ammonia.

-

Dilute the residue with Ethyl Acetate (50 mL) and wash with Brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude product is often a viscous oil or low-melting solid. Purify via flash column chromatography (Silica gel, gradient 0–10% MeOH in DCM).

-

Validation: Confirm structure via ¹H NMR (characteristic imidazole singlets at ~7.0 ppm and THP multiplets).

Part 3: Medicinal Chemistry Applications[1][5][6][7][8][9]

Bioisosteric Rationale

The transition from a cyclohexyl ring to a tetrahydropyran (oxan-3-yl) ring is a classic "scaffold hop" used to fix physicochemical flaws in lead compounds.

-

Solubility: The ether oxygen reduces lipophilicity (lowering LogP by ~1.5 units vs. cyclohexane), improving solubility in aqueous media.

-

Metabolic Stability: The 3-position of the THP ring is generally less metabolically labile than the 4-position of cyclohexane (which is prone to hydroxylation by CYPs).

Strategic Utility Map

Figure 2: Strategic advantages of the THP-imidazole scaffold in lead optimization.

Analytical Expectations (Characterization)

When characterizing the synthesized material, look for these specific signals:

-

¹H NMR (DMSO-d₆):

-

Imidazole: Two broad singlets or one singlet (if tautomerizing fast) around 6.9–7.2 ppm (2H). Broad singlet >12 ppm (NH).

-

THP Ring: Multiplets ranging from 1.4 ppm to 3.9 ppm. The protons adjacent to the oxygen (C-2 and C-6 positions) will be deshielded (3.2–3.9 ppm).

-

-

Mass Spectrometry (ESI+):

-

Expect a strong

peak at 153.2 m/z .

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 795, Imidazole. Retrieved from [Link]

-

Debus, H. (1858).[2] "Ueber die Einwirkung des Ammoniaks auf Glyoxal". Annalen der Chemie und Pharmacie, 107(2), 199–208. (Foundational Chemistry).

- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on THP as a bioisostere).

Sources

An In-Depth Technical Guide to the pKa Values of 2-Substituted Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules. Its acid-base properties, quantified by the pKa value, are pivotal in determining a molecule's pharmacokinetic and pharmacodynamic profile, including its solubility, membrane permeability, and target binding affinity. Substitution at the 2-position of the imidazole ring profoundly influences its electronic properties and, consequently, its pKa. This guide provides a comprehensive exploration of the factors governing the pKa of 2-substituted imidazole derivatives, methodologies for its determination, and a compilation of relevant data to aid in drug design and development.

Introduction: The Significance of Imidazole pKa in Drug Discovery

The imidazole moiety is amphoteric, capable of acting as both a weak acid and a weak base.[1] The basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen (N-3), which can accept a proton to form a positively charged imidazolium ion. The pKa of this conjugate acid is approximately 7.1 for the parent imidazole.[1] The acidity is attributed to the proton on the N-1 nitrogen, with a pKa of about 14.5, making it significantly less acidic than carboxylic acids or phenols.[2]

In the physiological pH range of 7.2-7.4, even minor shifts in the imidazole pKa can dramatically alter the ratio of the neutral to the protonated species. This equilibrium is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Consequently, the ability to predictably modulate the pKa of an imidazole-containing drug candidate is a powerful tool in medicinal chemistry. Substitution at the 2-position, being adjacent to both nitrogen atoms, exerts the most significant electronic influence on the ring and is therefore a primary focus for pKa modulation.

Fundamental Principles: Tautomerism and Electronic Effects

Annular Tautomerism

Imidazole exists as a mixture of two rapidly interconverting tautomers, where the N-H proton resides on either of the two nitrogen atoms. In an unsubstituted imidazole, these two forms are degenerate. However, substitution on the ring can favor one tautomer over the other, which can have subtle but important implications for the molecule's properties and reactivity.

Electronic Effects of 2-Substituents

The pKa of the imidazolium ion is directly influenced by the electronic nature of the substituent at the 2-position. The substituent's effect can be broadly categorized as either electron-donating or electron-withdrawing.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃, -C₂H₅) and amino (-NH₂) groups donate electron density to the imidazole ring. This increased electron density on the ring, particularly on the nitrogen atoms, enhances the basicity of the N-3 nitrogen, making it a stronger proton acceptor. Consequently, the resulting imidazolium ion is more stable, and the equilibrium shifts towards the protonated form, leading to a higher pKa .[3]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups pull electron density away from the imidazole ring. This reduction in electron density on the nitrogen atoms decreases the basicity of the N-3 nitrogen, making it a weaker proton acceptor. The resulting imidazolium ion is less stable, and the equilibrium favors the neutral form, resulting in a lower pKa .

NMR spectroscopy is another powerful technique for pKa determination, particularly for complex molecules or when only small amounts of sample are available. [4]The chemical shifts of protons on or near the imidazole ring are often sensitive to the protonation state of the molecule.

Step-by-Step Protocol for pKa Determination by NMR Spectroscopy:

-

Sample Preparation: Prepare a series of solutions of the 2-substituted imidazole derivative in a suitable deuterated solvent (e.g., D₂O) at various, precisely known pH (or pD) values spanning a range of approximately 2 pH units above and below the estimated pKa.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample under constant temperature conditions.

-

Data Analysis: Identify a proton whose chemical shift is sensitive to the protonation state of the imidazole ring. Plot the chemical shift of this proton as a function of pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a modified version for NMR data) to extract the pKa value. [5]

Computational Determination

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly valuable for predicting pKa values, offering a rapid and cost-effective alternative to experimental measurements, especially during the early stages of drug discovery. [6][7] Workflow for Computational pKa Prediction:

-

Structure Optimization: Perform geometry optimizations of both the neutral and protonated forms of the 2-substituted imidazole derivative in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Solvation Energy Calculation: Calculate the solvation free energies of the optimized structures using an implicit solvation model (e.g., SMD or PCM) to account for the effect of the solvent (typically water). [8][9]3. Gibbs Free Energy Calculation: Calculate the Gibbs free energy of the deprotonation reaction in solution using a thermodynamic cycle. This involves combining the gas-phase free energies and the solvation free energies of the species involved.

-

pKa Calculation: Calculate the pKa using the calculated Gibbs free energy of the deprotonation reaction and the experimentally determined Gibbs free energy of solvation of the proton.

Conclusion

The pKa of 2-substituted imidazole derivatives is a critical parameter in drug design, profoundly influencing the ADME and pharmacodynamic properties of a molecule. A thorough understanding of the electronic effects of substituents at this position allows for the rational modulation of pKa to optimize drug candidates. This guide has provided an overview of the fundamental principles governing the pKa of these compounds, a compilation of available data, and detailed methodologies for their experimental and computational determination. By leveraging this knowledge, researchers can make more informed decisions in the design and development of novel imidazole-based therapeutics.

References

-

Protonation constants (pKa) for 2-substituted N-alkylimidazole... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing). (2020). Retrieved February 4, 2026, from [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved February 4, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]

-

Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance - PubMed. (2011, May 7). Retrieved February 4, 2026, from [Link]

-

pKa of imidazoles - Chemistry Stack Exchange. (2017, August 11). Retrieved February 4, 2026, from [Link]

-

pKa values of imidazoles versus degree of substitution - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

2-Methylimidazole | C4H6N2 | CID 12749 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

(PDF) Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography - ResearchGate. (2025, November 11). Retrieved February 4, 2026, from [Link]

-

Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques | Analytical Chemistry - ACS Publications. (2018, February 26). Retrieved February 4, 2026, from [Link]

-

(a) 2-Aryl imidazole motifs in pharmaceuticals. (b) Predicted... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. (2024, January 2). Retrieved February 4, 2026, from [Link]

-

Alkylimidazoles | Encyclopedia MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - The University of East Anglia. (2024, December 3). Retrieved February 4, 2026, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

DFT-Machine Learning Approach for Accurate Prediction of pKa. (n.d.). Retrieved February 4, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 4, 2026, from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (n.d.). Retrieved February 4, 2026, from [Link]

-

On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations | The Journal of Physical Chemistry A - ACS Publications. (2020, December 24). Retrieved February 4, 2026, from [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. (2017, October 12). Retrieved February 4, 2026, from [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited - DigitalCommons@UNO. (2012, July 25). Retrieved February 4, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

High-Yield Synthesis of 2-(Oxan-3-yl)-1H-imidazole via Modified Debus-Radziszewski Condensation

Application Note: AN-SYN-IMD-042

Abstract & Scope

The 2-substituted imidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in Histamine H3/H4 receptor antagonists, kinase inhibitors (e.g., p38 MAP kinase), and antifungal agents. This application note details the synthesis of 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole (also known as 2-(oxan-3-yl)-1H-imidazole) directly from tetrahydro-2H-pyran-3-carbaldehyde .

While the classical Debus-Radziszewski reaction is well-documented, its application to heterocyclic, aliphatic aldehydes often suffers from low yields due to glyoxal polymerization and difficult isolation of the water-soluble product. This protocol introduces a modified biphasic workup and controlled addition strategy to maximize yield and purity without chromatographic purification.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of a 1,2-dicarbonyl (glyoxal) with an aldehyde and ammonia.

Mechanistic Pathway

The reaction proceeds through a multi-component condensation.[1][2][3][4] The critical intermediate is the ethanediimine formed in situ from glyoxal and ammonia, which subsequently condenses with the aldehyde.

Figure 1: Mechanistic flow of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be strictly controlled.

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 1.05 : 4.0 (Aldehyde : Glyoxal : NH₄OAc) | Excess ammonia drives the equilibrium; slight glyoxal excess ensures aldehyde consumption. |

| Temperature | 0°C (Addition) | Low initial temp prevents glyoxal polymerization (tar formation). |

| Solvent | Methanol (MeOH) | Solubilizes all reactants; easy to remove. |

| pH Control | Workup pH > 10 | Imidazoles are amphoteric.[2] High pH is required to deprotonate the N-H for extraction. |

Step-by-Step Methodology

Reagents:

-

Tetrahydro-2H-pyran-3-carbaldehyde (11.4 g, 100 mmol)

-

Glyoxal solution (40% w/w in H₂O) (15.2 g, 105 mmol)

-

Ammonium Acetate (30.8 g, 400 mmol)

-

Methanol (100 mL)

-

Ammonium Hydroxide (28% aq) (for pH adjustment)

Procedure:

-

Preparation of Ammonia Source: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (30.8 g) in Methanol (60 mL).

-

Note: The dissolution is endothermic. Ensure full solubilization before proceeding.

-

-

Controlled Addition (The "Cold Start" Technique): Cool the solution to 0–5°C using an ice bath. Add the Glyoxal solution (15.2 g) dropwise over 10 minutes.

-

Why? Adding glyoxal to cold ammonia minimizes the formation of dark polymeric byproducts.

-

-

Aldehyde Introduction: Dissolve Tetrahydro-2H-pyran-3-carbaldehyde (11.4 g) in Methanol (40 mL). Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir at RT for 1 hour, then warm to 40°C and stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (DCM:MeOH 9:1) or LC-MS.[5] The product typically appears as a polar spot (Rf ~0.3).

-

-

Workup & Isolation (The "Salting-Out" Protocol):

-

Concentration: Remove Methanol under reduced pressure (Rotavap) to obtain a viscous orange residue.

-

Basification: Dissolve the residue in minimal water (30 mL). Cool to 0°C. Adjust pH to 10–11 using Ammonium Hydroxide (28%).

-

Extraction: Extract the aqueous layer with n-Butanol (3 x 50 mL).

-

Expert Insight: Standard solvents like EtOAc or DCM often fail to extract polar imidazoles efficiently. n-Butanol is superior here.

-

-

Purification: Combine organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

-

Crystallization: Evaporate the n-Butanol. The residue may be an oil. Triturate with Diethyl Ether or MTBE to induce crystallization. If it remains an oil, convert to the oxalate salt by adding 1 eq of oxalic acid in acetone.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

-

¹H NMR (400 MHz, DMSO-d₆):

- 11.8 (br s, 1H, NH) – Broad signal, may exchange with D₂O.

- 6.90 (s, 2H, Imidazole C4-H & C5-H) – Appears as a singlet due to rapid tautomerism.

- 3.8–3.9 (m, 2H, Pyran C2-H/C6-H equatorial)

- 3.3–3.4 (m, 2H, Pyran C2-H/C6-H axial)

- 2.9 (tt, 1H, Pyran C3-H) – The methine proton alpha to the imidazole.

- 1.5–2.0 (m, 4H, Pyran C4/C5-H).

-

Mass Spectrometry (ESI+):

-

Calculated Mass (

): 152.09 -

Observed

: 153.1

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Dark/Black Reaction Mixture | Polymerization of Glyoxal | Ensure temperature is kept at 0°C during addition. Verify Glyoxal quality (should not be brown). |

| Low Yield (<40%) | Product lost in aqueous phase | Imidazoles are highly water-soluble. Use n-Butanol for extraction or saturate the aqueous phase with NaCl (Salting out). |

| Product is an Oil | Trace solvent or impurities | Triturate with non-polar solvent (Hexane/Ether). If persistent, isolate as Oxalate or HCl salt . |

| Incomplete Reaction | Aldehyde sterics | If the pyran ring hinders reactivity, increase temperature to 60°C, but monitor closely for degradation. |

References

-

Debus, H. (1858).[2][3][4] "Ueber die Darstellung des Glyoxalins aus Glyoxal, und Ammoniak". Liebigs Annalen der Chemie, 107(2), 199–208.

-

Ebel, K., et al. (2002).[1] "Imidazole and Derivatives".[1][2][4][5][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

-

US Patent 4,351,946. "Process for isolating imidazoles from their aqueous solutions". (Describes the n-Butanol extraction technique).

-

Organic Chemistry Portal. "Synthesis of Imidazoles". (General mechanistic overview and variations).

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Application Notes & Protocols: A Guide to the Van Leusen Imidazole Synthesis for Novel Tetrahydropyran Derivatives

Introduction: The Strategic Value of Imidazole Scaffolds with Tetrahydropyran Moieties

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals due to its versatile biological activities.[1][2] When coupled with a tetrahydropyran (THP) moiety, a privileged scaffold in drug discovery known to enhance pharmacokinetic properties, the resulting hybrid structures present a compelling avenue for the development of novel therapeutics.[3][4] The THP ring, a saturated heterocyclic ether, can improve aqueous solubility, metabolic stability, and target engagement by acting as a hydrogen bond acceptor.[4] This unique combination of a biologically active imidazole core and a pharmacokinetically favorable THP substituent makes these derivatives highly sought after in modern drug development programs.

The van Leusen imidazole synthesis stands out as a robust and highly convergent method for constructing the imidazole ring.[5][6] This reaction, particularly its three-component variant (vL-3CR), offers an efficient pathway to 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[5][7] The operational simplicity and broad substrate scope make it an ideal tool for generating libraries of complex molecules, such as those incorporating the tetrahydropyran framework.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the van Leusen imidazole synthesis for the preparation of tetrahydropyran-substituted imidazoles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss key considerations for successful synthesis and characterization.

The van Leusen Reaction: A Mechanistic Overview

The van Leusen imidazole synthesis is a powerful transformation that hinges on the unique reactivity of tosylmethyl isocyanide (TosMIC).[9][10] TosMIC is a versatile C1 synthon possessing an acidic methylene group, an isocyanide functional group, and a p-toluenesulfonyl (tosyl) group which acts as an excellent leaving group.[6][8] The reaction proceeds through a well-defined sequence of steps, which can be harnessed to generate a diverse array of imidazole derivatives.

The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, typically a mild one like potassium carbonate, to form a nucleophilic tosyl-stabilized carbanion.[6][11] In the three-component variant, the aldehyde (in this case, a tetrahydropyran-carboxaldehyde) and a primary amine first condense in situ to form an aldimine.[5] The TosMIC anion then undergoes a nucleophilic addition to the electrophilic carbon of the aldimine. This is followed by an intramolecular cyclization (a 5-endo-dig cyclization) to form a five-membered dihyroimidazole intermediate.[11][12] The final step is the base-promoted elimination of p-toluenesulfinic acid, which rearomatizes the ring to furnish the stable 1,5-disubstituted imidazole product.[5]

Caption: Workflow of the van Leusen Imidazole Synthesis.

Experimental Protocol: Synthesis of 1-Benzyl-5-(tetrahydro-2H-pyran-4-yl)-1H-imidazole

This protocol details a representative synthesis of a tetrahydropyran-substituted imidazole using the van Leusen three-component reaction.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Tetrahydro-2H-pyran-4-carbaldehyde | C6H10O2 | 114.14 | 10.0 | 1.0 |

| Benzylamine | C7H9N | 107.15 | 10.0 | 1.0 |

| Tosylmethyl isocyanide (TosMIC) | C9H9NO2S | 195.24 | 10.0 | 1.0 |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 15.0 | 1.5 |

| Methanol (MeOH) | CH3OH | 32.04 | - | Solvent |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | Solvent |

| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | - | Extraction |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | Washing |

| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | - | Drying |

Instrumentation:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-2H-pyran-4-carbaldehyde (1.14 g, 10.0 mmol, 1.0 equiv.), benzylamine (1.07 g, 10.0 mmol, 1.0 equiv.), and methanol (40 mL).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the corresponding aldimine. The formation of water during this step does not negatively impact the subsequent reaction.[5]

-

Addition of TosMIC and Base: To the stirred solution, add tosylmethyl isocyanide (1.95 g, 10.0 mmol, 1.0 equiv.) followed by potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

-

Reaction Progression: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane (50 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to afford the pure 1-benzyl-5-(tetrahydro-2H-pyran-4-yl)-1H-imidazole as a solid.

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Troubleshooting

Substrate Scope and Limitations:

-

Aldehydes: A wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, are generally well-tolerated in the van Leusen reaction.[6] For tetrahydropyran derivatives, various substituted THP-aldehydes can be employed.

-

Amines: Primary amines are required for the three-component reaction. Both alkyl and aryl amines can be used, although electron-rich anilines may sometimes lead to side products.

-

Steric Hindrance: Highly sterically hindered aldehydes or amines may result in slower reaction rates or lower yields.[6] In such cases, extending the reaction time or using a stronger base/higher temperature might be necessary.

Reaction Conditions:

| Parameter | Recommended Conditions | Rationale & Notes |

| Solvent | Methanol, Ethanol, Acetonitrile, DMF | Protic solvents like methanol are commonly used and generally give good results.[6] For less soluble substrates, aprotic polar solvents like DMF can be beneficial.[8] |

| Base | K2CO3, NaH, t-BuOK | Potassium carbonate is a mild and effective base for most applications.[6] Stronger bases like NaH or t-BuOK may be required for less reactive substrates but can also lead to side reactions. |

| Temperature | Room Temperature to Reflux | The reaction is often performed at reflux to ensure a reasonable reaction rate.[6] For highly reactive substrates, the reaction may proceed at room temperature. |

| Stoichiometry | 1:1:1 ratio of aldehyde:amine:TosMIC | A slight excess of the base (1.2-1.5 equivalents) is typically used to drive the reaction to completion. |

Troubleshooting Common Issues:

-

Low Yield:

-

Ensure the purity of the starting materials, particularly the aldehyde, as impurities can inhibit the reaction.

-

Confirm the complete formation of the imine before proceeding with the addition of TosMIC.

-

Consider using a different solvent or base combination. For example, switching from methanol/K2CO3 to DMF/K2CO3 can sometimes improve yields.[8]

-

-

Incomplete Reaction:

-

Increase the reaction time or temperature.

-

Ensure the base is sufficiently dry and active.

-

-

Formation of Side Products:

-

If oxazole formation is observed, ensure that the amine is present in a sufficient amount to favor imine formation over the direct reaction of the aldehyde with TosMIC.

-

Purification by column chromatography is crucial for removing any unreacted starting materials or side products.

-

Safety Precautions

-

Tosylmethyl isocyanide (TosMIC): TosMIC is a hazardous substance that can cause skin, eye, and respiratory irritation.[13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[13]

-

Solvents: The solvents used in this procedure (methanol, dichloromethane, ethyl acetate) are flammable and/or volatile. Handle them in a fume hood and away from ignition sources.

-

General Precautions: As with all chemical reactions, it is essential to follow standard laboratory safety procedures.

Conclusion: A Versatile Tool for Drug Discovery

The van Leusen imidazole synthesis provides a highly efficient and versatile platform for the synthesis of tetrahydropyran-substituted imidazoles.[2] The operational simplicity of the three-component variant, coupled with its broad substrate tolerance, makes it an invaluable tool for medicinal chemists and drug discovery professionals.[7] By leveraging this powerful reaction, researchers can readily access novel chemical matter with the potential for enhanced biological activity and favorable pharmacokinetic profiles, thereby accelerating the discovery of new therapeutic agents.[3]

References

-

Van Leusen Reaction - YouTube. (2021, October 30). Retrieved from [Link]

-

Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Mechanism of van Leusen imidazole synthesis. ResearchGate. Retrieved from [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Development of DNA-Compatible Van Leusen Three-Component Imidazole Synthesis. (2019, October 30). Organic Letters. ACS Publications. Retrieved from [Link]

-

van Leusen Imidazole Synthesis–Intramolecular [2+3] Cycloaddition. (2006, March 24). Retrieved from [Link]

-

Van Leusen Reaction. NROChemistry. Retrieved from [Link]

-

Van Leusen reaction. Grokipedia. Retrieved from [Link]

-

Van Leusen reaction. Wikipedia. Retrieved from [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). Molecules. PubMed Central. Retrieved from [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005, May 5). Retrieved from [Link]

-

Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16). Retrieved from [Link]

-

One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. (2025, August 7). ResearchGate. Retrieved from [Link]

-

α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. Retrieved from [Link]

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 8). Journal of the Iranian Chemical Society. PubMed Central. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. Retrieved from [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI. Retrieved from [Link]

-

Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023, January 12). Chemistry of Heterocyclic Compounds. National Institutes of Health. Retrieved from [Link]

-

The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores | Journals. Retrieved from [Link]

-

TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Retrieved from [Link]

-

TosMIC. Wikipedia. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 9. TosMIC - Enamine [enamine.net]

- 10. TosMIC - Wikipedia [en.wikipedia.org]

- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

protocol for cyclization of oxane-3-carboxaldehyde with glyoxal

Application Note & Protocol

Topic: A Proposed Protocol for the Acid-Catalyzed Cyclization of Oxane-3-carboxaldehyde with Glyoxal: Synthesis of Novel Bicyclic Dioxa-Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Novel Bicyclic Scaffolds

The synthesis of complex heterocyclic structures is a cornerstone of modern drug discovery and materials science. Bicyclic ethers, in particular, represent a class of privileged scaffolds found in numerous natural products and pharmacologically active compounds. Their rigid, three-dimensional architecture offers a unique conformational space for interaction with biological targets. This application note outlines a proposed synthetic protocol for the cyclization of oxane-3-carboxaldehyde with glyoxal, aiming to construct a novel bicyclic dioxa-heterocycle. While this specific transformation is not yet established in the literature, the protocol is designed based on fundamental principles of aldehyde chemistry and acid-catalyzed condensation reactions. Glyoxal, the smallest dialdehyde, is a versatile and highly reactive building block in organic synthesis, known for its role in the formation of various heterocyclic systems.[1][2][3] This protocol leverages the dual electrophilicity of glyoxal to engage in a tandem reaction with an enolizable cyclic aldehyde, oxane-3-carboxaldehyde.

Proposed Reaction Mechanism and Rationale

The proposed reaction proceeds via an acid-catalyzed domino sequence initiated by an aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield a stable bicyclic product. The acidic environment serves to activate the carbonyl groups of both glyoxal and oxane-3-carboxaldehyde, facilitating nucleophilic attack.

The key steps of the proposed mechanism are as follows:

-

Enolization: In the presence of an acid catalyst, oxane-3-carboxaldehyde undergoes tautomerization to its more reactive enol form.

-

Aldol Condensation: The enol of oxane-3-carboxaldehyde acts as a nucleophile, attacking one of the protonated carbonyl groups of glyoxal.

-

Intramolecular Hemiacetal Formation: The resulting intermediate possesses a hydroxyl group and a pendant aldehyde. The hydroxyl group can then undergo an intramolecular nucleophilic attack on the remaining aldehyde carbonyl, forming a cyclic hemiacetal.

-

Dehydration: Under acidic conditions and with heating, the bicyclic hemiacetal can undergo dehydration to form a more stable, conjugated system, leading to the final bicyclic dioxa-heterocycle.

An alternative pathway could involve the initial formation of a diol, which then undergoes a double cyclization. However, the proposed stepwise mechanism is considered more likely under controlled acidic conditions.

Experimental Workflow Diagram

Sources

Application Note: Scalable Synthesis of 2-(Tetrahydro-2H-pyran-3-yl)imidazole

Executive Summary

This application note details the synthesis of 2-(tetrahydro-2H-pyran-3-yl)imidazole , a critical pharmacophore in the development of histamine H3 receptor antagonists, kinase inhibitors, and antifungal agents. The protocol utilizes a robust, two-step sequence: the oxidation of (tetrahydro-2H-pyran-3-yl)methanol to its corresponding aldehyde, followed by a Debus-Radziszewski imidazole synthesis . This route is selected for its operational simplicity, cost-effectiveness, and scalability compared to metal-catalyzed cross-coupling approaches.

Retrosynthetic Analysis & Strategy

The construction of the 2-substituted imidazole ring is most efficiently achieved through the condensation of a C2-synthon (aldehyde) with a C2-N2 synthon (glyoxal and ammonia).

Strategic Disconnections

-

C2-C(Pyran) Bond Formation: The imidazole ring is constructed de novo from the aldehyde, avoiding the need for harsh lithiation conditions required to functionalize a pre-formed imidazole ring at the 2-position.

-

Aldehyde Generation: The requisite tetrahydro-2H-pyran-3-carbaldehyde is not widely stable for long-term storage; therefore, it is generated in situ or immediately prior to use via the oxidation of the commercially available (tetrahydro-2H-pyran-3-yl)methanol .

Figure 1: Retrosynthetic strategy isolating the aldehyde intermediate as the key branch point.

Reagents and Materials

| Reagent | CAS Number | Role | Purity/Grade |

| (Tetrahydro-2H-pyran-3-yl)methanol | 14774-36-8 | Starting Material | >97% |

| Glyoxal solution | 107-22-2 | C2-N2 Synthon | 40% in H₂O |

| Ammonium Hydroxide | 1336-21-6 | Nitrogen Source | 28-30% NH₃ |

| Oxalyl Chloride | 79-37-8 | Activator (Swern) | 2.0 M in DCM |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Oxidant (Swern) | Anhydrous |

| Triethylamine | 121-44-8 | Base | >99% |

| Methanol | 67-56-1 | Solvent | HPLC Grade |

Experimental Protocols

Protocol A: Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde

Note: The aldehyde is prone to hydration and polymerization. It is recommended to proceed to Protocol B immediately after isolation.

Method: Swern Oxidation Rationale: Provides high yield without over-oxidation to the carboxylic acid, which is a common risk with chromium-based reagents.

-

Activation: Anhydrous CH₂Cl₂ (DCM, 10 mL/g substrate) is added to a flame-dried round-bottom flask under N₂ atmosphere. Cool to -78°C .[1]

-

Reagent Addition: Add Oxalyl Chloride (1.2 equiv) dropwise. Stir for 15 min.

-

DMSO Addition: Add DMSO (2.4 equiv) dropwise, maintaining temperature < -70°C. Gas evolution (CO/CO₂) will occur. Stir for 30 min.

-

Substrate Addition: Dissolve (tetrahydro-2H-pyran-3-yl)methanol (1.0 equiv) in minimal DCM and add dropwise. Stir for 45 min at -78°C.

-

Quenching: Add Triethylamine (5.0 equiv) dropwise. The solution will turn thick/white. Allow the mixture to warm to 0°C over 1 hour.

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 30°C).

-

Yield: Expect ~85-90% of a pale yellow oil. Use directly.

Protocol B: Debus-Radziszewski Imidazole Synthesis

Method: Condensation of Aldehyde with Glyoxal and Ammonia. Mechanism: The reaction proceeds via the formation of a diamine intermediate followed by cyclization with the aldehyde.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the freshly prepared Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv) in Methanol (10 mL/g).

-

Glyoxal Addition: Add Glyoxal solution (40% aq) (1.0 - 1.1 equiv) to the aldehyde solution. Cool the mixture to 0°C .

-

Ammonia Addition: Slowly add Ammonium Hydroxide (28%) (4.0 - 5.0 equiv).

-

Critical Step: The addition is exothermic.[3] Maintain temperature < 10°C to prevent polymerization of the aldehyde.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours . The solution typically turns from colorless to golden/brown.

-

Workup:

-

Purification:

-

Recrystallization: Triturate the crude solid with diethyl ether or hexane/EtOAc.

-

Chromatography: If necessary, purify on silica gel eluting with DCM:MeOH (95:5 to 90:10) containing 1% NH₄OH.

-

-

Characterization:

-

1H NMR (DMSO-d6): Characteristic imidazole protons appear as singlets around δ 6.9 (2H) and a broad singlet at δ 11.8 (NH). The pyran methine proton (H3) will shift downfield due to the aromatic ring.

-

Figure 2: Step-wise reaction pathway from alcohol precursor to final imidazole scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Incomplete oxidation or volatility of aldehyde. | Ensure anhydrous conditions for Swern.[2] Do not apply high vacuum for extended periods; the aldehyde is volatile. |

| Dark/Tar Formation in Step 2 | Polymerization of glyoxal or aldehyde. | Keep the reaction temperature at 0°C during ammonia addition. Ensure dropwise addition. |

| Product Solubility | Imidazole is highly polar.[6] | Use CHCl₃:iPrOH (3:1) for extraction.[2][7] Salting out the aqueous phase with NaCl can improve extraction efficiency. |

| Incomplete Cyclization | Insufficient ammonia. | Use a large excess (4-5 equiv) of ammonia. If using ammonium acetate, reflux in acetic acid may be required (though harsher). |

References

-

Radziszewski Reaction Mechanism: Tuguldurova, V. P., et al. "The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism."[8] New Journal of Chemistry, vol. 42, 2018.

- General Imidazole Synthesis: Eicher, T., & Hauptmann, S.

-

Swern Oxidation Protocol: Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, vol. 34, no. 11, 1978, pp. 1651-1660.

-

Tetrahydropyran Synthesis: "Synthesis of Tetrahydropyrans." Organic Chemistry Portal.

Sources

- 1. Tetrahydropyran synthesis [organic-chemistry.org]

- 2. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 6. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

optimizing reaction temperature for imidazole ring formation

Ticket ID: IMID-OPT-2024 | Status: Open | Priority: High Subject: Optimizing Reaction Temperature for Imidazole Ring Formation

The Knowledge Base: Thermodynamics & Kinetics

User Guide: Before adjusting your hotplate or microwave parameters, understand the "Why."

Imidazole formation—specifically via the Debus-Radziszewski or

-

The Kinetic Trap (Low T): The initial condensation of amines with carbonyls to form diimines (Schiff bases) is rapid and exothermic. If the temperature is too low, the reaction stalls at the dihydroimidazole or imine intermediate stage. These intermediates often lack the energy to overcome the activation barrier for the final dehydration/aromatization step.

-

The Thermodynamic Hazard (High T): While heat drives the elimination of water (entropy-favored) to aromatize the ring, excessive heat triggers the polymerization of sensitive 1,2-dicarbonyl precursors (like glyoxal), resulting in the dreaded "black tar" phenotype [1].

Mechanism & Temperature Control Points

The following diagram illustrates where temperature exerts critical control over the reaction pathway.

Figure 1: Mechanistic pathway highlighting the critical dehydration step (Green) which requires thermal energy, and the polymerization risk (Red) caused by uncontrolled heating.

Standard Operating Protocols (SOPs)

Directive: Do not rely on a single temperature setpoint. Use Temperature Staging .

Protocol A: The "Staged Heating" Method (Debus-Radziszewski)

Best for: Multicomponent reactions involving glyoxal or unstable dicarbonyls.

-

Stage 1 (Nucleophilic Attack): Combine reagents at 0°C to 10°C .

-

Reasoning: The initial reaction between ammonia and the aldehyde/dicarbonyl is highly exothermic. Low T prevents runaway exotherms and suppresses immediate polymerization of the dicarbonyl [2].

-

-

Stage 2 (Induction): Allow to warm to Room Temperature (25°C) over 1 hour.

-

Reasoning: Allows the formation of the diimine intermediate without thermal degradation.

-

-

Stage 3 (Aromatization): Heat to 60°C - 80°C (or Reflux) for 2-4 hours.

-

Reasoning: This supplies the activation energy required for the elimination of water and final aromatization.

-

Note: If using Ethanol/Methanol, reflux is sufficient. If using DMSO/DMF, do not exceed 100°C unless necessary, as Maillard-type browning accelerates rapidly [3].

-

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Drug discovery libraries and overcoming steric hindrance.

Microwave (MW) irradiation offers a distinct advantage: volumetric heating . Unlike conductive heating, MW directly couples with the polar reaction medium (often ionic liquids or polar solvents like acetic acid), allowing you to access "superheated" states safely [4].

Comparative Data: Conventional vs. Microwave

| Parameter | Conventional Reflux | Microwave Irradiation | Advantage |

| Temperature Profile | Gradient (Hot walls, cool center) | Uniform (Volumetric) | Reduced byproduct formation |

| Reaction Time | 2 - 8 Hours | 5 - 15 Minutes | 95-98% Time Reduction [5] |

| Yield (Avg) | 40 - 65% | 75 - 92% | Kinetic trapping avoided |

| Solvent Requirement | High (Dilution prevents tar) | Low / Solvent-Free | Green Chemistry compliance |

Troubleshooting Center (FAQs)

Current Ticket Queue:

Ticket #001: "My reaction turned into a black, tarry mess."

Diagnosis: Thermal decomposition of the 1,2-dicarbonyl precursor. Root Cause:

-

Temperature Overshoot: Adding reagents to a pre-heated vessel.

-

pH Mismatch: High pH + High T promotes aldol-like polymerization of glyoxal. Resolution:

-

Step 1: Lower the initial mixing temperature to 0°C.

-

Step 2: Switch to a "Dropwise Addition" protocol for the dicarbonyl component.

-

Step 3: Use an inert atmosphere (

). Oxygen accelerates oxidative polymerization at high T.

Ticket #002: "LCMS shows the mass of [Product + 18]. Is my product wet?"

Diagnosis: Incomplete Dehydration (The "Hydrate Trap"). Root Cause: The reaction formed the hydroxy-imidazoline intermediate but failed to eliminate water to form the aromatic ring. This indicates insufficient temperature or lack of acid catalysis . Resolution:

-

Step 1: Increase reaction temperature by 10-15°C.

-

Step 2: Add a dehydrating agent (e.g., molecular sieves) or an acid catalyst (e.g., Ammonium Acetate, Acetic Acid) which protonates the hydroxyl group, making it a better leaving group (

) [6].

Ticket #003: "Yield is low despite clean conversion."

Diagnosis: Sublimation or Volatility. Root Cause: Imidazoles (especially low molecular weight ones) can sublime at high temperatures under vacuum or even during reflux if the condenser is inefficient. Resolution:

-

Check the condenser coolant temperature (should be <5°C).

-

Avoid high-vacuum drying at elevated temperatures (>40°C) for small imidazoles.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose failure modes based on reaction temperature.

Figure 2: Logical workflow for diagnosing temperature-related failures in imidazole synthesis.

References

-

Ebel, K., et al. (2002). "Imidazole and Derivatives."[1][2][3][4][5][6][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[2] [Link]

- Debus, H. (1858). "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Liebigs Annalen der Chemie, 107(2), 199–208.

-

Sahoo, S., et al. (2020). "One-pot synthesis of symmetric imidazolium ionic liquids." RSC Advances. [Link]

-

Shelke, K. F., et al. (2010). "Synthesis of 2,4,5-triaryl-1H-imidazoles under solvent-free conditions using microwave irradiation." Chinese Chemical Letters. [Link]

-

Nagaraju, P., et al. (2023).[10] "Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole Derivatives." NIH / PubMed Central. [Link]

-

Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters, 6(9), 1453-1456. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. youtube.com [youtube.com]

- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

Technical Support Center: Catalyst Stability in Imidazole Synthesis

The following guide serves as a specialized Technical Support Center for researchers encountering catalyst deactivation during imidazole synthesis. It is structured to provide immediate diagnostic logic, followed by deep-dive resolutions.

Status: Operational | Tier: Level 3 Engineering Support Topic: Troubleshooting Catalyst Deactivation (Heterogeneous & Homogeneous)

Diagnostic Triage: Start Here

Before altering your reaction parameters, identify the failure mode. Use this logic flow to categorize your issue.

Figure 1: Decision tree for isolating the mechanism of catalyst failure in imidazole synthesis workflows.

Issue Resolution Guides

ISSUE TYPE A: The "Vanishing" Catalyst (Metal Leaching)

Context: Common in transition metal-catalyzed syntheses (e.g., Copper or Palladium on silica/zeolites) used for N-arylation or multicomponent coupling. The active metal species detaches from the support, acting as a homogeneous catalyst before being washed away.

User Question: "My initial yield was 95%, but the second cycle dropped to 40%. The reaction solution turned slightly blue/green. Is my catalyst dead?"

Technical Insight: You are likely experiencing active site leaching . In imidazole synthesis, the imidazole product itself is a strong ligand. It can coordinate with metal sites (Cu, Pd, Zn) on your support, effectively "stripping" them off the surface into the solution [1].

Validation Protocol: The Split-Test (Hot Filtration) To confirm leaching, perform this definitive test:

-

Initiate Reaction: Run your standard synthesis to ~30% conversion.

-

Hot Filtration: Rapidly filter the catalyst from the hot reaction mixture using a heated frit (preventing precipitation).

-

Split Stream:

-

Filtrate A: Continue heating/stirring without the solid catalyst.

-

Control B: Leave the solid catalyst in.

-

-

Analyze: If Filtrate A continues to increase in conversion, your active species has leached into the solvent.

Corrective Actions:

-

Switch Solvents: Avoid highly polar, coordinating solvents (like DMF or DMSO) if possible; they exacerbate leaching.

-

Chelating Supports: Move to catalysts with stronger metal-support interactions, such as Schiff-base modified supports or MOFs (e.g., Cu-MOF) where the metal is structurally locked [2].

ISSUE TYPE B: The "Suffocated" Catalyst (Coking & Fouling)

Context: Prevalent in acidic catalysts (Zeolites like ZSM-11, ZIF-8) used in the Debus-Radziszewski reaction or high-temperature vapor phase synthesis.

User Question: "My zeolite catalyst turned black after one run. I tried washing it with methanol, but activity didn't recover."

Technical Insight: The black color indicates coking —the deposition of heavy carbonaceous oligomers. Imidazole synthesis involves highly reactive intermediates (diimines, glyoxal). These can polymerize within the catalyst pores, physically blocking reactants from reaching active sites [3].[1] Solvent washing is often insufficient to remove graphitic coke.

Regeneration Protocol: Oxidative Calcination Warning: Ensure your catalyst structure is thermally stable before proceeding (e.g., ZSM-5 is stable; some MOFs are not).

-

Solvent Wash: Rinse catalyst with Ethanol/DCM to remove soluble organics. Dry at 100°C.

-

TGA Profiling (Optional): Run Thermogravimetric Analysis. Weight loss between 300°C–600°C confirms "hard coke."

-

Calcination Ramp:

-

Place catalyst in a muffle furnace.

-

Ramp 5°C/min to 550°C under flowing air (or O2).

-

Hold for 4–6 hours.

-

-

Cool & Store: Cool in a desiccator to prevent moisture re-adsorption.

Data Summary: Coking vs. Leaching

| Feature | Coking (Fouling) | Leaching |

| Visual Symptom | Catalyst turns black/brown | Filtrate changes color |

| Reversibility | Reversible (Calcination) | Irreversible (usually) |

| Primary Cause | Polymerization of intermediates | Product (imidazole) coordination |

| Diagnostic | TGA / BET Surface Area | Hot Filtration Test / ICP-MS |

ISSUE TYPE C: The "Poisoned" Catalyst (Feedstock Impurities)

Context: Common when using crude aldehyde feeds or technical grade ammonia sources.

User Question: "I switched to a new batch of aldehyde, and the reaction stopped working immediately. The catalyst looks fine."

Technical Insight: You are likely dealing with poisoning .[1] Nitrogen and sulfur-containing impurities in feedstocks possess high affinity for Lewis acid sites (e.g., ZnCl2, FeCl3) or metal surfaces. They bind irreversibly, permanently deactivating the site [4].

Mitigation Strategy:

-

Feedstock Polishing: Pass liquid reactants through a guard bed (activated alumina or silica) before the reactor.

-

Distillation: Freshly distill aldehydes (especially benzaldehyde derivatives) to remove benzoic acid or other oxidation byproducts that may compete for active sites.

Mechanism Visualization: The Path to Deactivation

The following diagram illustrates where in the imidazole synthesis pathway specific deactivation events occur.

Figure 2: Mechanistic map showing where poisoning, coking, and leaching intervene during the catalytic cycle.

Frequently Asked Questions (FAQ)